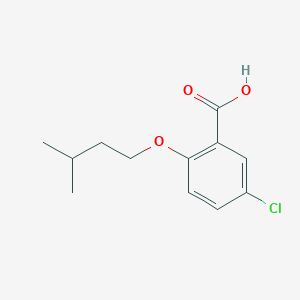

3-Chloro-6-iso-pentoxybenzoic acid

Description

3-Chloro-6-iso-pentoxybenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 3-position, an iso-pentoxy group (a branched five-carbon alkoxy chain) at the 6-position, and a carboxylic acid functional group. This compound’s structural features influence its physicochemical properties, such as solubility, lipophilicity, and acidity, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

5-chloro-2-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIAFFQSPLBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-iso-pentoxybenzoic acid typically involves the chlorination of 6-iso-pentoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3-position of the benzene ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-6-iso-pentoxybenzoic acid may involve large-scale chlorination reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-iso-pentoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Oxidation Reactions: The iso-pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Formation of 3-amino-6-iso-pentoxybenzoic acid or 3-alkoxy-6-iso-pentoxybenzoic acid.

Oxidation: Formation of 3-chloro-6-iso-pentoxybenzaldehyde or 3-chloro-6-iso-pentoxybenzoic acid.

Reduction: Formation of 3-chloro-6-iso-pentoxybenzyl alcohol or 3-chloro-6-iso-pentoxybenzaldehyde.

Scientific Research Applications

Chemical Synthesis

3-Chloro-6-iso-pentoxybenzoic acid serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of other valuable compounds. For instance, it can be used in the synthesis of herbicidal ionic liquids, which are gaining attention for their effectiveness and environmental safety compared to traditional herbicides .

Agricultural Applications

Herbicide Development

The compound has been investigated for its potential use as a herbicide. Research indicates that derivatives of benzoic acids, including 3-Chloro-6-iso-pentoxybenzoic acid, exhibit herbicidal properties by inhibiting specific enzymes involved in plant growth . This makes it a candidate for developing new agricultural chemicals that are more effective and environmentally friendly.

Case Study: Herbicidal Ionic Liquids

A study demonstrated the effectiveness of dicationic herbicidal ionic liquids containing benzoic acid derivatives. These compounds showed significant herbicidal activity against several weed species while minimizing harm to crops, highlighting the potential of 3-Chloro-6-iso-pentoxybenzoic acid in sustainable agriculture .

Pharmaceutical Applications

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzoic acid derivatives. A study focused on the synthesis and antibacterial activity of novel derivatives indicated that compounds similar to 3-Chloro-6-iso-pentoxybenzoic acid possess significant antibacterial properties, making them potential candidates for pharmaceutical applications .

Case Study: Synthesis of Antibacterial Compounds

In a combinatorial synthesis approach, compounds derived from 3-Hydroxy benzoic acid were shown to exhibit potent antibacterial activity against various pathogens. This suggests that structural modifications, such as those present in 3-Chloro-6-iso-pentoxybenzoic acid, can enhance therapeutic efficacy .

Material Science

Surface Modification

The compound's chemical properties allow it to be utilized in surface modification processes. Research indicates that benzoic acid derivatives can improve the hydrophobicity and durability of surfaces when used as additives in coatings and materials . This application is particularly relevant in industries requiring enhanced material performance.

Environmental Chemistry

Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies focusing on the biodegradation pathways of benzoic acid derivatives, including 3-Chloro-6-iso-pentoxybenzoic acid, reveal insights into their environmental fate and persistence. Understanding these pathways is crucial for developing safer chemicals that minimize ecological risks .

Data Summary Table

Conclusions

The applications of 3-Chloro-6-iso-pentoxybenzoic acid span multiple fields, showcasing its versatility as a chemical compound. Its roles in agricultural chemistry, pharmaceuticals, material science, and environmental studies highlight its potential for contributing to sustainable practices and innovative solutions. Continued research into this compound could lead to significant advancements in these areas, benefiting both industry and environmental health.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iso-pentoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and iso-pentoxy group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues in the Benzoic Acid Family

3-Chloro-6-methoxy-2-methylbenzoic Acid (CAS 23550-92-7)

- Structure : Features a methoxy group (OCH₃) at the 6-position, a chlorine atom at the 3-position, and a methyl group at the 2-position.

- Molecular Formula : C₉H₉ClO₃ (vs. C₁₃H₁₇ClO₃ for 3-Chloro-6-iso-pentoxybenzoic acid) .

- Key Differences :

- Substituent Size : The iso-pentoxy group in the target compound increases molecular weight by ~76 g/mol and introduces greater lipophilicity (logP ~3.5 estimated) compared to the methoxy group (logP ~1.8) .

- Steric Effects : The methyl group at the 2-position in CAS 23550-92-7 may hinder rotational freedom or binding interactions absent in the target compound.

- Acidity : Both compounds retain the carboxylic acid group, but the electron-donating methoxy group in CAS 23550-92-7 could slightly reduce acidity (pKa ~2.8) compared to the iso-pentoxy variant (pKa ~2.5 estimated).

4-Methoxybenzo[d]isoxazol-3-amine

- Structure : A benzisoxazole derivative with a methoxy group and an amine substituent.

- Key Differences :

Table 1: Comparative Properties of Selected Analogues

- Lipophilicity : The iso-pentoxy chain significantly increases logP, suggesting improved membrane permeability but reduced aqueous solubility compared to methoxy analogues.

- Bioactivity : Benzoic acid derivatives are often intermediates in drug synthesis (e.g., NSAIDs), whereas benzisoxazoles are prevalent in antipsychotic agents (e.g., Risperidone analogues) .

Biological Activity

3-Chloro-6-iso-pentoxybenzoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

3-Chloro-6-iso-pentoxybenzoic acid belongs to the class of benzoic acid derivatives. Its structure includes a chloro substituent and an iso-pentoxy group, which may influence its interaction with biological systems. Understanding its physicochemical properties is essential for predicting its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-6-iso-pentoxybenzoic acid exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria. A study highlighted that certain benzoxazole derivatives demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

The cytotoxic potential of 3-chloro-6-iso-pentoxybenzoic acid has been evaluated in several studies. The compound's ability to inhibit cancer cell proliferation has been observed, particularly against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The presence of specific functional groups in the molecule enhances its cytotoxicity, indicating a structure-activity relationship worth exploring further .

The biological mechanisms underlying the activity of 3-chloro-6-iso-pentoxybenzoic acid are multifaceted:

- Apoptosis Induction : Similar compounds have been linked to the activation of apoptotic pathways, suggesting that 3-chloro-6-iso-pentoxybenzoic acid might induce apoptosis in cancer cells through caspase activation .

- Enzyme Inhibition : Some studies have reported that derivatives can inhibit specific enzymes such as dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism and is a target for diabetes treatment .

- Neurotoxicity : In silico studies indicate potential neurotoxic effects associated with structural analogs, raising concerns about safety in therapeutic applications .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

- Case Study 1 : A study demonstrated that a derivative with similar structural features showed significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective concentration levels for inducing cell death .

- Case Study 2 : Research on the metabolic pathways revealed that metabolites formed from 3-chloro-6-iso-pentoxybenzoic acid could exhibit enhanced binding affinity to cytochrome P450 enzymes, suggesting implications for drug metabolism and toxicity profiles .

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile. Compounds related to 3-chloro-6-iso-pentoxybenzoic acid have been associated with adverse effects such as reproductive dysfunction and neurotoxicity . Further research is necessary to fully elucidate these effects and assess their clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.